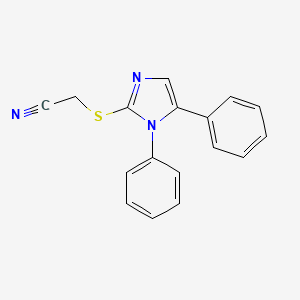

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have various molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the solvent environment could potentially influence their action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Comparación Con Compuestos Similares

Similar Compounds

1,3-diazole: Another imidazole derivative with similar chemical properties.

4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the sulfanyl and acetonitrile groups.

2-aminobenzimidazole: Contains a benzimidazole ring, which is structurally similar to the imidazole ring.

Uniqueness

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of both the sulfanyl and acetonitrile groups, which confer distinct chemical and biological properties.

Actividad Biológica

The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article synthesizes recent findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with acetonitrile derivatives under controlled conditions. The resulting compound has been characterized using techniques such as IR spectroscopy and NMR, confirming its structural integrity and purity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to 1H-imidazole derivatives. For instance, a series of synthesized thiazole derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes. The most active compound in these studies showed an inhibition percentage of 98.2% at a concentration of 10 µM, indicating a strong potential for therapeutic use in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds containing thiazole and imidazole moieties have exhibited cytotoxic effects against several cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting their efficacy as anticancer agents . The structure-activity relationship (SAR) analyses indicated that substitutions on the phenyl ring significantly influenced the cytotoxic activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | U251 (glioblastoma) | 10–30 | Induction of apoptosis via Bcl-2 pathway |

| Compound 2 | WM793 (melanoma) | <20 | Inhibition of cell proliferation |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for certain derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

Several case studies have documented the biological effects of these compounds:

- Anti-inflammatory Study : A study evaluated the COX inhibitory activity of various imidazole-thiazole hybrids. The most potent derivative exhibited superior selectivity for COX-2 over COX-1, highlighting its therapeutic potential in treating inflammatory conditions without significant gastrointestinal side effects .

- Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that specific modifications on the imidazole ring enhanced cytotoxicity. For example, a derivative with a methoxy substituent showed improved efficacy against A431 cells compared to standard treatments like doxorubicin .

- Antimicrobial Effectiveness : Research demonstrated that certain thiazole-containing compounds had significant antifungal activity against Candida albicans, with MIC values indicating effective inhibition at low concentrations .

Propiedades

IUPAC Name |

2-(1,5-diphenylimidazol-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c18-11-12-21-17-19-13-16(14-7-3-1-4-8-14)20(17)15-9-5-2-6-10-15/h1-10,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOIYIVMHJPWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.